

4-(4-(Trifluoromethyl)phenyl)oxazole molecular weight and formula

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Compound of Interest

Compound Name: 4-(4-(Trifluoromethyl)phenyl)oxazole

Cat. No.: B1323069

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An In-depth Technical Guide on 4-(4-(Trifluoromethyl)phenyl)oxazole

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This document provides the core molecular information for **4-(4-(Trifluoromethyl)phenyl)oxazole**.

Molecular Data

The essential physicochemical properties of **4-(4-(Trifluoromethyl)phenyl)oxazole** are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value
Molecular Formula	C ₁₀ H ₆ F ₃ NO
Molecular Weight	213.16 g/mol [1]

Experimental Protocols

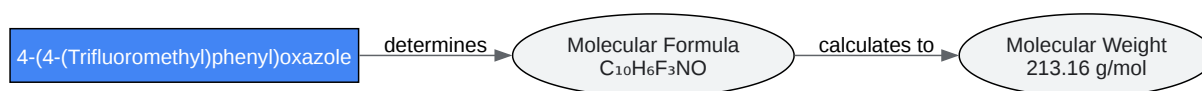
Detailed experimental methodologies for the synthesis and characterization of this compound are not provided in the search results. Such protocols would typically be found in peer-

reviewed scientific literature or detailed chemical synthesis databases. The general steps would likely involve:

- **Synthesis:** A common method for synthesizing substituted oxazoles is the Robinson-Gabriel synthesis or related cyclization reactions. This would involve reacting a suitable α -acylaminoketone precursor under dehydrating conditions.
- **Purification:** The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation to isolate the pure **4-(4-(Trifluoromethyl)phenyl)oxazole**.
- **Characterization:** The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the molecular structure.
 - Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
 - Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Logical Relationships

The relationship between the compound's name and its fundamental molecular properties can be visualized as a direct logical flow.



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Caption: Logical flow from compound name to its molecular formula and weight.

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References

- 1. 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | CymitQuimica [cymitquimica.com]
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